Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-
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Overview
Description
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- is a complex organic compound with the molecular formula C13H14N2. It is also known by several other names, including p,p’-Diaminodiphenylmethane and Methylenedianiline . This compound is characterized by its two benzene rings connected by a methylene bridge, with each benzene ring substituted by an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- typically involves the reaction of aniline with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction yields amines .
Scientific Research Applications
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various polymers and resins.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with enzymes and proteins, affecting their function and activity. The methylene bridge provides structural stability, allowing the compound to maintain its conformation and interact with multiple targets simultaneously .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler compound with a single benzene ring substituted by an amino group.
p-Toluidine: Similar to aniline but with a methyl group on the benzene ring.
Benzidine: Contains two benzene rings connected by a nitrogen-nitrogen bond instead of a methylene bridge.
Uniqueness
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- is unique due to its specific structure, which provides distinct chemical and physical properties. The presence of two amino groups and a methylene bridge allows for versatile reactivity and interaction with various molecular targets, making it valuable in multiple scientific and industrial applications .
Properties
CAS No. |
65086-99-9 |
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Molecular Formula |
C27H28N4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-[(4-aminophenyl)methyl]aniline |
InChI |
InChI=1S/C27H28N4/c28-24-7-1-18(2-8-24)14-22-16-20(5-11-26(22)30)13-21-6-12-27(31)23(17-21)15-19-3-9-25(29)10-4-19/h1-12,16-17H,13-15,28-31H2 |
InChI Key |
BCYHURLIXRJERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)N)CC4=CC=C(C=C4)N)N)N |
Origin of Product |
United States |
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